2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines a furan ring and an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the Weidenhagen reaction, where 2,3-diaminopyridine reacts with furfural . The reaction conditions often include the use of a base such as potassium hydroxide in an acetone system. The product can undergo further methylation to yield isomeric forms .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, sulfation, formylation, and acylation can occur, targeting either the furan ring or the pyridine fragment depending on the conditions.
Quaternization: The compound can form N-methylpyridinium salts upon reaction with methyl iodide.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Formylation: Employs formylating agents like formic acid or formamide.
Acylation: Utilizes acyl chlorides or anhydrides.
Major Products
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism by which 2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cellular processes in microorganisms . The compound’s anticancer properties could be linked to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares a similar structure but contains a thiazole ring instead of an imidazole ring.
Thiazolo[4,5-b]pyridines: A broader class of compounds with various biological activities, including antioxidant and antimicrobial properties.
Uniqueness
2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine stands out due to its unique combination of a furan ring and an imidazo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H7N3O/c1-3-7-9(11-5-1)13-10(12-7)8-4-2-6-14-8/h1-6H,(H,11,12,13) |
InChI Key |
RXGDUSPNSHCSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
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